CL-275838
Overview
Description
Chemical Reactions Analysis
CL-275838 undergoes various chemical reactions, including oxidation and reduction. It does not appreciably affect its own oxidation or cause significant hepatic microsomal enzyme induction in rats, except for slight enhancement of some components of the P450 system at high doses . The compound’s metabolism has sex-dependent differences in rats .
Scientific Research Applications
CL-275838 has been extensively studied for its potential memory-enhancing properties and antidepressant activities . It has shown promise in improving cognitive function and memory in animal models, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease . Additionally, it has been evaluated for its effects on neurotransmitter mechanisms, including serotonin and dopamine receptors .
Mechanism of Action
The mechanism of action of CL-275838 involves its interaction with various neurotransmitter systems. It has affinity for serotonin uptake sites, serotonin 2 receptors, and dopamine 2 receptors . The compound also facilitates the transmission of glutamate on N-methyl-D-aspartate receptors, which is associated with its memory-enhancing effects . Metabolite II of this compound has a similar neurochemical profile, while Metabolite IV interacts with benzodiazepine receptor sites .
Comparison with Similar Compounds
CL-275838 is unique in its chemical structure and pharmacological profile compared to other memory-enhancing and antidepressant compounds. Similar compounds include other memory enhancers and antidepressants that target neurotransmitter systems, such as serotonin and dopamine receptors . this compound’s specific interactions with N-methyl-D-aspartate receptors and benzodiazepine receptor sites set it apart from other compounds .
Properties
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N6O/c28-27(29,30)23-8-4-7-21(15-23)24-9-10-35(26-22(16-31)17-32-36(24)26)25(37)19-34-13-11-33(12-14-34)18-20-5-2-1-3-6-20/h1-9,15,17H,10-14,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRVFYBZHKPBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3CC=C(N4C3=C(C=N4)C#N)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151234 | |
Record name | CL 275838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-65-2 | |
Record name | CL 275838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CL 275838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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